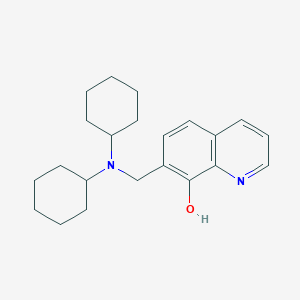
7-((Dicyclohexylamino)methyl)quinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-((Dicyclohexylamino)methyl)quinolin-8-ol is a derivative of 8-hydroxyquinoline, a compound known for its chelating properties This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-((Dicyclohexylamino)methyl)quinolin-8-ol typically involves the Mannich reaction, which is a three-component condensation reaction. The starting materials include 8-hydroxyquinoline, formaldehyde, and dicyclohexylamine. The reaction is carried out under reflux conditions in an ethanol solvent, with concentrated hydrochloric acid as a catalyst. The reaction mixture is stirred for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
7-((Dicyclohexylamino)methyl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 8-hydroxy position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.
科学的研究の応用
7-((Dicyclohexylamino)methyl)quinolin-8-ol has several scientific research applications:
作用機序
The mechanism of action of 7-((Dicyclohexylamino)methyl)quinolin-8-ol primarily involves its chelating ability. The compound can form stable complexes with metal ions, which can disrupt essential biological processes in microorganisms, leading to their antimicrobial effects. In medicinal applications, the chelation of metal ions can inhibit the activity of metalloenzymes involved in cancer cell proliferation .
類似化合物との比較
Similar Compounds
7-((Dioctylamino)methyl)quinolin-8-ol: Similar in structure but with dioctylamino group instead of dicyclohexylamino.
8-Hydroxyquinoline: The parent compound, known for its broad range of applications.
5,7-Dibromo-8-hydroxyquinoline: A derivative with enhanced antimicrobial properties due to the presence of bromine atoms.
Uniqueness
7-((Dicyclohexylamino)methyl)quinolin-8-ol is unique due to the presence of the bulky dicyclohexylamino group, which can influence its solubility, stability, and overall reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
CAS番号 |
82280-18-0 |
|---|---|
分子式 |
C22H30N2O |
分子量 |
338.5 g/mol |
IUPAC名 |
7-[(dicyclohexylamino)methyl]quinolin-8-ol |
InChI |
InChI=1S/C22H30N2O/c25-22-18(14-13-17-8-7-15-23-21(17)22)16-24(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h7-8,13-15,19-20,25H,1-6,9-12,16H2 |
InChIキー |
PSATVEXLJXSDFR-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)N(CC2=C(C3=C(C=CC=N3)C=C2)O)C4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Oxazolepropanoic acid, 2-methyl-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B12888366.png)
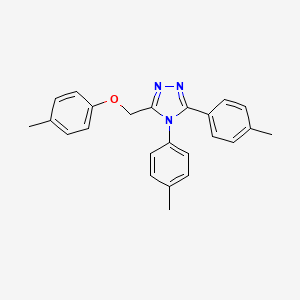
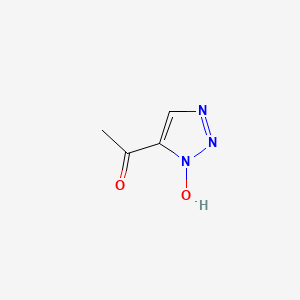
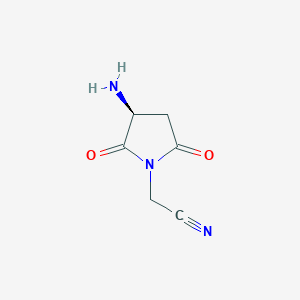

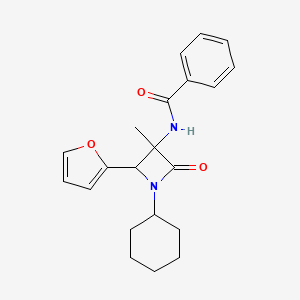
![Copper tris[tris(2-methylphenyl)phosphine]-](/img/structure/B12888394.png)
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl octyl butanedioate](/img/structure/B12888399.png)
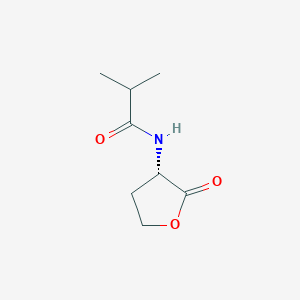
![4-Ethoxy-2-methylbenzo[d]oxazole](/img/structure/B12888415.png)
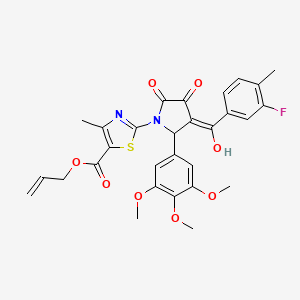


![4-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-phenyloxazol-5(4H)-one](/img/structure/B12888436.png)
